![molecular formula C11H11NO4S2 B6579417 N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide CAS No. 1021079-28-6](/img/structure/B6579417.png)
N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide typically involves the reaction of furan-2-carbaldehyde with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetamide to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 2-acetyl-5-methylfuran
- N-(benzothiazol-2-yl)-2-cyanoacetamide
Uniqueness
N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties and biological activities. This dual-ring structure enhances its potential as a versatile compound in various applications compared to other similar compounds .
Biological Activity
N-[(furan-2-yl)methyl]-2-(thiophene-2-sulfonyl)acetamide is a heterocyclic compound notable for its unique structural features, which include both furan and thiophene rings. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound can be represented as follows:
This structure contributes to its distinct electronic properties, making it a subject of interest in medicinal chemistry.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of enzymes, inhibiting their activity. This interaction can disrupt various metabolic pathways, leading to therapeutic effects.
- Cellular Pathway Modulation : It may influence signaling pathways involved in inflammation and cancer progression, potentially offering anti-inflammatory and anticancer properties.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. For instance, studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.22 μg/mL |
Escherichia coli | 0.25 μg/mL |
These results suggest that the compound could be effective in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HCT-15 (Colon carcinoma) | 1.61 ± 1.92 |
A431 (Epidermoid carcinoma) | 1.98 ± 1.22 |
The structure-activity relationship (SAR) indicates that modifications to the furan and thiophene moieties can enhance cytotoxicity, emphasizing the importance of these functional groups in its biological effectiveness.
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives of this compound showed remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active derivative exhibited an MIC comparable to established antibiotics.
- Cancer Cell Inhibition : Another investigation focused on the compound's effect on cancer cell lines revealed that it induces apoptosis through specific signaling pathways, potentially making it a valuable agent in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Contains hydrazide functionality | Moderate antimicrobial activity |
N-(benzothiazol-2-yl)-2-cyanoacetamide | Incorporates a benzothiazole ring | Notable anticancer properties |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide | Dual ring system similar to target compound | Limited antibacterial efficacy |
The dual-ring structure of this compound enhances its potential as a versatile compound compared to others.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-thiophen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S2/c13-10(12-7-9-3-1-5-16-9)8-18(14,15)11-4-2-6-17-11/h1-6H,7-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYWLLFYXIRPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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